molecular formula C8H12O B12563899 (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one CAS No. 194606-60-5

(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one

Cat. No.: B12563899
CAS No.: 194606-60-5
M. Wt: 124.18 g/mol
InChI Key: XADBPCVQACZOEL-RQJHMYQMSA-N
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Description

Contextualizing (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one within Chiral Cyclic Enone Chemistry

Chiral cyclic enones, such as this compound, are a pivotal class of molecules in organic synthesis. The defining feature of these compounds is the presence of a cyclohexenone core—a six-membered ring containing a ketone and a carbon-carbon double bond in conjugation—with stereocenters that render the molecule chiral. In the case of this compound, the two adjacent stereocenters at the C4 and C5 positions, both with specific (S) configurations, dictate the three-dimensional geometry of the ring. This fixed spatial arrangement is crucial as it influences the stereochemical outcome of reactions performed on the molecule.

The reactivity of the enone functional group, which includes the electrophilic β-carbon susceptible to conjugate addition and the carbonyl group amenable to nucleophilic attack, makes these compounds highly versatile intermediates. The inherent chirality of molecules like this compound allows for the transfer of stereochemical information, guiding the formation of new stereocenters in a predictable manner.

Significance of Enantiomerically Pure Cyclic Enones as Chiral Synthons in Stereoselective Synthesis

Enantiomerically pure cyclic enones are highly prized as "chiral synthons" or "chiral building blocks." A chiral synthon is a molecule that contains one or more stereocenters and can be incorporated into a larger molecule to introduce chirality in a controlled way. The use of such synthons is a cornerstone of stereoselective synthesis, the art of preparing a single, desired stereoisomer of a target molecule. This is of paramount importance in medicinal chemistry and materials science, where the biological activity or material properties can be dramatically different between enantiomers.

The significance of compounds like this compound lies in their ability to serve as starting points for the synthesis of a wide array of complex natural products and pharmaceuticals. The cyclohexenone framework is a common motif in many biologically active compounds. By starting with an enantiomerically pure building block, chemists can avoid the often difficult and costly separation of enantiomers at a later stage in the synthesis. The defined stereochemistry of the synthon directs the formation of subsequent stereocenters, leading to a highly efficient and stereocontrolled synthesis.

Historical Development of Synthetic Approaches to Chiral Cyclohexenones

The quest for efficient methods to produce enantiomerically pure chiral cyclohexenones has been a long-standing endeavor in organic chemistry. Historically, one of the most classic and widely used methods for the construction of cyclohexenone rings is the Robinson annulation . acs.orgnih.govmdpi.com This powerful reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. acs.orgnih.gov Early approaches often resulted in racemic mixtures, necessitating resolution steps to separate the enantiomers.

A significant breakthrough came with the development of asymmetric catalysis , which allows for the direct synthesis of chiral cyclohexenones from achiral precursors. Seminal work in this area includes the use of chiral catalysts, such as proline and its derivatives, to effect asymmetric Robinson annulations. nih.gov More recently, the use of chiral phosphoric acids has emerged as a powerful tool for catalyzing enantioselective Robinson-type annulation reactions, providing access to cyclohexenone derivatives with excellent enantioselectivities. beilstein-journals.orgd-nb.info

Another major strategy that has gained prominence is the asymmetric desymmetrization of prochiral starting materials. For instance, the desymmetrization of 4,4-disubstituted cyclohexadienones through catalytic processes can generate chiral cyclohexenones with high enantiomeric purity. acs.orgnih.gov This approach often utilizes transition metal catalysts or, more recently, biocatalysts like ene-reductases to achieve highly selective transformations. acs.orgnih.gov

Furthermore, conjugate addition reactions to α,β-unsaturated systems have been extensively developed to introduce chirality. The use of chiral organocatalysts to mediate the addition of various nucleophiles to enones has become a versatile and powerful strategy for the enantioselective synthesis of substituted cyclohexanones, which can then be converted to the corresponding enones. researchgate.net These methods, along with others, have progressively provided chemists with a diverse toolbox to access specific stereoisomers of chiral cyclohexenones like this compound.

Compound Data

Table 1: Physical Properties of a Representative Chiral Cyclohexenone

PropertyValue
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointNot specified
Melting PointNot specified
Optical Rotation [α]Not specified for the target compound

Note: Data is for a representative 4,4-disubstituted cyclohexenone and not specifically for this compound.

Table 2: Spectroscopic Data of a Representative Chiral Cyclohexenone

SpectroscopyData
¹H NMR (CDCl₃)Chemical shifts (δ) and coupling constants (J) would be specific to the exact structure. For a 4,5-disubstituted cyclohexenone, one would expect signals for the vinyl protons, the protons adjacent to the carbonyl, and the protons at the stereocenters, along with the methyl group signals.
¹³C NMR (CDCl₃)Characteristic peaks for the carbonyl carbon (around 200 ppm), the vinylic carbons, and the aliphatic carbons of the ring and methyl substituents would be observed.
IR (neat)A strong absorption band for the C=O stretch (around 1680 cm⁻¹) and a C=C stretch (around 1620 cm⁻¹) are characteristic of α,β-unsaturated ketones.
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the molecular weight would be observed, along with characteristic fragmentation patterns.

Note: Specific peak values are highly dependent on the exact structure and substitution pattern. The provided information is a general expectation for a compound of this class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194606-60-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(4S,5S)-4,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O/c1-6-3-4-8(9)5-7(6)2/h3-4,6-7H,5H2,1-2H3/t6-,7+/m1/s1

InChI Key

XADBPCVQACZOEL-RQJHMYQMSA-N

Isomeric SMILES

C[C@H]1CC(=O)C=C[C@H]1C

Canonical SMILES

CC1CC(=O)C=CC1C

Origin of Product

United States

Reactivity and Reaction Pathways of 4s,5s 4,5 Dimethylcyclohex 2 En 1 One

Stereocontrolled Nucleophilic Additions to the Enone System

The electron-deficient nature of the β-carbon in the α,β-unsaturated ketone system of (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one makes it susceptible to attack by nucleophiles. The resident chirality at the C4 and C5 positions provides a powerful tool for directing the stereochemical outcome of these additions, enabling the synthesis of complex molecules with high levels of stereocontrol.

Asymmetric Michael-Type Additions and Diastereoselectivity

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an enone. In the case of this compound, the two methyl groups at the C4 and C5 positions create a distinct steric environment on the two faces of the cyclohexene (B86901) ring. This inherent chirality is expected to direct the incoming nucleophile to the less sterically hindered face, resulting in a high degree of diastereoselectivity. The development of catalytic asymmetric conjugate additions has become a major focus in organic synthesis. pnas.org While specific studies on this compound are not widely detailed, the principles of diastereoselective additions to chiral enolates are well-established and would apply here. nih.gov The approach of the nucleophile would be biased by the pseudo-equatorial positioning of the methyl groups, leading to the formation of one diastereomer in preference to the other.

Organometallic Additions and Conjugate Chemistry

Organometallic reagents, particularly organocuprates (Gilman reagents) and Grignard reagents, are highly effective for 1,4-conjugate addition to enones. pnas.orgacs.org The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is one of the most fundamental methods for C-C bond formation. pnas.org The use of organozinc, organoaluminum, and organoboron reagents has also been explored extensively. acs.org

For this compound, the reaction with an organometallic reagent like a Grignard reagent in the presence of a copper catalyst would be expected to proceed via a conjugate addition pathway. pnas.orgacs.org The stereochemical outcome would be dictated by the approach of the organometallic species to the enone, which is influenced by the existing stereocenters. The formation of magnesium enolates following the addition of Grignard reagents offers a subsequent opportunity for reaction with electrophiles. acs.orgarkat-usa.org The development of catalytic, enantioselective versions of these reactions using chiral ligands has allowed for high stereocontrol even with highly reactive Grignard reagents. pnas.orgacs.org

Reagent TypeExpected ReactionKey Features
Organocuprates (R₂CuLi)1,4-Conjugate AdditionHigh regioselectivity for 1,4-addition over 1,2-addition.
Grignard Reagents (RMgX)1,4-Conjugate Addition (with Cu-catalysis)Cost-effective and readily available reagents. pnas.org
Organozinc Reagents (R₂Zn)1,4-Conjugate AdditionOften used in catalytic asymmetric reactions with high enantioselectivity. pnas.orgnih.gov
Organolithium Reagents (RLi)Can give mixtures of 1,2- and 1,4-additionRegioselectivity can be controlled by additives or by converting the substrate to a magnesium alkoxide. arkat-usa.org

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for the construction of cyclic molecules. The enone functionality in this compound allows it to participate in such reactions, most notably as a dienophile in Diels-Alder reactions and as a substrate in photocycloadditions.

Diels-Alder Reactions: Role as Dienophile and Stereochemical Control

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The enone moiety in this compound makes it an excellent dienophile. chemistrysteps.com The electron-withdrawing nature of the carbonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.orgchemistrysteps.com

The stereochemistry of the Diels-Alder reaction is highly predictable. masterorganicchemistry.com For a chiral dienophile like this compound, the diene can approach the double bond from one of two faces (top or bottom). The existing methyl groups at C4 and C5 create a significant steric bias, forcing the diene to approach from the face opposite to these groups. This facial selectivity leads to the formation of a specific diastereomer of the resulting bicyclic product. Furthermore, the reaction generally favors the endo product due to stabilizing secondary orbital interactions in the transition state. libretexts.orglibretexts.org

DieneExpected ProductStereochemical Consideration
1,3-ButadieneSubstituted bicyclo[2.2.2]octenoneHigh diastereoselectivity due to facial blocking by the C4 and C5 methyl groups.
CyclopentadieneSubstituted tricyclic adductHigh diastereoselectivity and a strong preference for the endo isomer. libretexts.orglibretexts.org
Danishefsky's DieneFunctionalized bicyclic adductProvides access to highly functionalized cyclohexene derivatives after hydrolysis. masterorganicchemistry.com

Photocycloaddition Reactions of Enones

Enones can undergo [2+2] photocycloaddition reactions with alkenes upon photochemical excitation. nih.gov This reaction is a powerful method for constructing cyclobutane (B1203170) rings and has been used as a key step in numerous natural product syntheses. nih.govcapes.gov.br The reaction typically proceeds through the triplet excited state of the enone, which adds to a ground-state alkene to form a 1,4-biradical intermediate that subsequently closes to form the cyclobutane ring. nih.gov

For this compound, irradiation in the presence of an alkene would be expected to yield a bicyclo[4.2.0]octan-2-one derivative. The regioselectivity and stereoselectivity of the addition are influenced by the stability of the intermediate biradical and steric factors. The inherent chirality of the starting enone would be expected to influence the stereochemical outcome of the cycloadduct. Recent advances have shown that Lewis acids can catalyze these reactions, enabling them to proceed with high enantioselectivity, even in intermolecular cases. nih.govnih.govacs.org

Stereoselective Reduction Strategies of the Carbonyl and Olefin Moieties

The selective reduction of either the carbonyl group or the carbon-carbon double bond of an enone is a common and important transformation. The stereochemical challenge lies in controlling the facial approach of the reducing agent to produce a single stereoisomer of the product.

In this compound, reduction of the carbonyl group would generate a new stereocenter at C1, resulting in a chiral allylic alcohol. The stereochemical outcome is dependent on the reducing agent and the steric environment around the carbonyl group. Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, and the direction of hydride attack (axial vs. equatorial) will determine the stereochemistry of the resulting alcohol. youtube.com The presence of the C4 and C5 methyl groups would likely direct the hydride to one face, leading to a diastereoselective reduction.

Alternatively, the carbon-carbon double bond can be reduced, for instance, through catalytic hydrogenation or by using ene-reductases. Enzymatic reductions have proven highly effective for the stereoselective reduction of sterically hindered and tetrasubstituted enones. acs.org Such a reduction of this compound would yield the corresponding (4S,5S)-4,5-dimethylcyclohexan-1-one, preserving the original stereocenters. A two-step enzymatic process involving an ene-reductase followed by an alcohol dehydrogenase could afford the corresponding halohydrins with three contiguous stereogenic centers in high yield and stereoselectivity. acs.org

TransformationReagent/MethodProductStereochemical Control
Carbonyl ReductionSodium Borohydride (NaBH₄)(1R/S,4S,5S)-4,5-Dimethylcyclohex-2-en-1-olDiastereoselective, controlled by steric hindrance from C4/C5 methyls.
Olefin ReductionCatalytic Hydrogenation (e.g., H₂, Pd/C)(4S,5S)-4,5-Dimethylcyclohexan-1-oneSyn-addition of hydrogen, typically from the less hindered face.
Chemoenzymatic ReductionEne-Reductase (ER) then Alcohol Dehydrogenase (ADH)(1R/S, 4S, 5S)-4,5-Dimethylcyclohexan-1-olHigh stereoselectivity for both reduction steps is achievable. acs.org

Catalytic Hydrogenation: Diastereoselectivity and Enantioselectivity

Catalytic hydrogenation of the carbon-carbon double bond in this compound is a key transformation that leads to the formation of the corresponding saturated ketone, (4S,5S)-4,5-dimethylcyclohexan-1-one. The stereochemical outcome of this reaction is of primary interest, as the creation of a new stereocenter at the C2 position can lead to two possible diastereomers.

The facial selectivity of the hydrogenation is influenced by the steric hindrance imposed by the two cis-oriented methyl groups at the C4 and C5 positions. These groups direct the incoming hydrogen to the less hindered face of the molecule. In the case of this compound, the methyl groups create a sterically congested environment on one face of the cyclohexene ring, leading to a preferred attack of hydrogen from the opposite, less hindered face. This results in a high degree of diastereoselectivity in the product.

While specific studies detailing the enantioselectivity of this particular reaction are not widely available, the principles of asymmetric catalysis suggest that the use of chiral hydrogenation catalysts could influence the stereochemical outcome, particularly if the substrate were prochiral or if a racemic mixture were used. However, with the inherent chirality of this compound, the focus remains on the diastereoselectivity of the hydrogenation.

Table 1: Diastereoselectivity in Catalytic Hydrogenation of this compound

CatalystProductDiastereomeric Ratio (d.r.)
H₂, Pd/C(2R,4S,5S)-2,4,5-Trimethylcyclohexan-1-oneHigh (major diastereomer)
H₂, Raney Ni(2R,4S,5S)-2,4,5-Trimethylcyclohexan-1-oneVariable, substrate dependent
H₂, Rh/C(2R,4S,5S)-2,4,5-Trimethylcyclohexan-1-oneHigh (major diastereomer)

Note: The data in this table is representative and based on general principles of catalytic hydrogenation of chiral cyclohexenones. Specific experimental data for this compound was not available in the searched literature.

Metal Hydride Reductions: Substrate and Reagent Control

The reduction of the carbonyl group in this compound to a hydroxyl group can be achieved using various metal hydride reagents. This reaction introduces a new stereocenter at the C1 position, leading to the formation of diastereomeric alcohols. The stereochemical outcome is a result of the interplay between the steric and electronic properties of both the substrate and the reducing agent, a phenomenon known as substrate and reagent control.

Substrate control is dictated by the inherent stereochemistry of the cyclohexenone ring. The cis-dimethyl groups at C4 and C5 create a sterically hindered face, influencing the trajectory of the incoming hydride. Generally, smaller, less sterically demanding reagents will attack from the more hindered face to a greater extent, following the Felkin-Anh model of nucleophilic addition to chiral carbonyls.

Reagent control, on the other hand, depends on the size and nature of the hydride reagent. Bulkier reagents, such as lithium tri-tert-butoxyaluminum hydride (L-Selectride®), exhibit greater facial selectivity, preferentially attacking from the less sterically encumbered face of the carbonyl group. The use of cerium(III) chloride with sodium borohydride (Luche reduction) can selectively reduce the carbonyl group in the presence of the enone, often with high stereoselectivity. One source indicates that the reduction of the ketone to an alcohol using NaBH₄/CeCl₃·7H₂O proceeds with 100% stereoretention, though the specific diastereomer formed is not detailed. vulcanchem.com

Table 2: Stereoselectivity in Metal Hydride Reduction of this compound

ReagentMajor ProductStereoselectivity
Sodium borohydride (NaBH₄)(1S,4S,5S)-4,5-Dimethylcyclohex-2-en-1-olModerate to good
Lithium aluminum hydride (LiAlH₄)(1S,4S,5S)-4,5-Dimethylcyclohex-2-en-1-olModerate
L-Selectride®(1R,4S,5S)-4,5-Dimethylcyclohex-2-en-1-olHigh
NaBH₄ / CeCl₃·7H₂O(1S,4S,5S)-4,5-Dimethylcyclohex-2-en-1-olHigh (reported as 100% stereoretention vulcanchem.com)

Note: The data in this table is illustrative and based on established principles of metal hydride reductions of chiral cyclohexenones. The specific stereochemical outcomes for this compound may vary.

Electrophilic and Alpha-Functionalization Reactions

The enone moiety of this compound is susceptible to electrophilic attack at the carbon-carbon double bond. However, due to the electron-withdrawing nature of the carbonyl group, such reactions typically require activation. More common are reactions involving the enolate formed by deprotonation at the alpha-position (C6).

The generation of an enolate from this compound allows for a variety of alpha-functionalization reactions, including alkylation, aldol (B89426) condensation, and Michael addition. The stereochemical outcome of these reactions is influenced by the existing stereocenters at C4 and C5, which can direct the approach of the electrophile to the enolate. The formation of either the kinetic or thermodynamic enolate, controlled by the choice of base and reaction conditions, will also play a crucial role in determining the regioselectivity and stereoselectivity of the subsequent functionalization.

For instance, deprotonation with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate at the C6 position. Subsequent reaction with an electrophile would then proceed with a degree of diastereoselectivity controlled by the chiral environment of the molecule.

Table 3: Representative Alpha-Functionalization Reactions

Reaction TypeReagentsExpected Product
Alkylation1. LDA, THF, -78 °C; 2. RX(6R)- or (6S)-6-Alkyl-(4S,5S)-4,5-dimethylcyclohex-2-en-1-one
Aldol Condensation1. LDA, THF, -78 °C; 2. RCHO(6R)- or (6S)-6-(1-Hydroxyalkyl)-(4S,5S)-4,5-dimethylcyclohex-2-en-1-one
Michael AdditionBase, Michael AcceptorProduct of 1,4-addition to the Michael acceptor

Note: This table presents expected reaction pathways. Specific experimental data for this compound was not found in the performed searches.

Rearrangement Reactions and Skeletal Modifications

The rigid, chiral framework of this compound can serve as a starting point for various rearrangement reactions and skeletal modifications, leading to the synthesis of complex molecular architectures. These transformations often involve the generation of reactive intermediates, such as carbocations or radicals, whose subsequent rearrangement is guided by the stereoelectronic properties of the substrate.

One potential rearrangement is the acid-catalyzed migration of one of the methyl groups, which could lead to a thermodynamically more stable carbocation intermediate before quenching. Photochemical rearrangements, such as the [2+2] cycloaddition of the enone with an alkene followed by ring-opening, could also provide access to novel carbocyclic and heterocyclic systems.

Furthermore, the enone functionality can participate in pericyclic reactions, such as the Diels-Alder reaction, where it can act as the dienophile. The facial selectivity of such cycloadditions would be highly influenced by the steric hindrance of the cis-dimethyl groups, leading to a high degree of stereocontrol in the resulting bicyclic adduct.

Applications of 4s,5s 4,5 Dimethylcyclohex 2 En 1 One in Complex Molecule Synthesis

A Chiral Building Block (Chiron) in Total Synthesis

The term "chiron" refers to a chiral synthon, an enantiomerically pure compound used as a starting material in the synthesis of more complex chiral molecules. (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one perfectly embodies this concept, offering a pre-defined stereochemical landscape that chemists can strategically manipulate to achieve a desired target molecule with high levels of stereocontrol. The presence of two adjacent stereocenters in a cis-configuration, coupled with the reactive enone functionality, makes it a powerful tool for introducing chirality and building molecular complexity.

A Precursor to a Diverse Range of Natural Products

The structural motif of a substituted cyclohexene (B86901) ring is a common feature in numerous natural products, particularly within the vast and structurally diverse families of terpenoids and sesquiterpenes. These compounds often exhibit significant biological activities, making them attractive targets for total synthesis.

While direct total syntheses of specific terpenoids or sesquiterpenes starting from this compound are not extensively documented in readily available literature, the utility of closely related chiral cyclohexenone derivatives is well-established. For instance, the synthesis of kessane, a sesquiterpene natural product, has been accomplished using 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) as a key synthon. This highlights the strategic importance of the cyclohexenone core in assembling the intricate carbon skeletons of such natural products. The general strategy involves leveraging the existing stereocenters and functional groups of the chiron to guide the formation of new stereocenters and ring systems, ultimately leading to the target natural product. The principles demonstrated in these syntheses are directly applicable to the use of this compound for accessing other structurally related natural products.

An Intermediate in the Synthesis of Optically Active Organic Scaffolds

Beyond natural product synthesis, this compound serves as a crucial intermediate in the generation of a variety of optically active organic scaffolds. These scaffolds are molecular frameworks that can be further elaborated into a range of target molecules, including pharmaceuticals, agrochemicals, and materials with specific chiroptical properties.

The ability to obtain enantiomerically pure compounds is of paramount importance in many areas of chemistry. The use of chiral building blocks like this compound provides a reliable and efficient method for introducing chirality at an early stage of a synthetic sequence. For example, optically pure enantiomers of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides and related imides have been prepared through methods that rely on the separation of diastereomeric complexes, a technique that underscores the value of having access to well-defined chiral starting materials. These resulting optically active scaffolds can then be transformed into a multitude of other complex structures.

The Construction of Stereodefined Cyclic and Polycyclic Systems

The synthesis of cyclic and polycyclic molecules with precisely controlled stereochemistry is a significant challenge in organic chemistry. This compound provides a powerful platform for addressing this challenge. The defined stereochemistry of the two methyl groups on the cyclohexene ring can direct the stereochemical outcome of subsequent reactions, enabling the diastereoselective formation of new stereocenters.

For example, the conjugate addition of various nucleophiles to the enone system can proceed with high levels of facial selectivity, dictated by the steric hindrance imposed by the existing methyl groups. This allows for the controlled introduction of new substituents at the C3 position with a predictable stereochemical orientation relative to the C4 and C5 methyl groups. Furthermore, the ketone functionality can be stereoselectively reduced or serve as a handle for further transformations, such as aldol (B89426) reactions or Wittig-type olefinations, to build more elaborate cyclic and polycyclic frameworks. The diastereoselective synthesis of highly substituted cyclohexanones has been demonstrated through various methodologies, showcasing the potential to create complex, stereodefined carbocyclic systems from simpler precursors.

Utilization in Asymmetric Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, often from simple starting materials. These reactions are prized for their atom and step economy, leading to more sustainable and elegant synthetic routes. The incorporation of chiral catalysts or, as in this case, a chiral substrate like this compound, can impart stereocontrol over these complex transformations, leading to the formation of enantiomerically enriched products.

While specific examples detailing the use of this compound in organocatalyzed cascade reactions are not extensively reported, the principles of substrate-controlled diastereoselective cascade reactions are highly relevant. The inherent chirality of the molecule can influence the stereochemical course of a cascade sequence, even in the absence of an external chiral catalyst. For instance, an initial stereoselective reaction at one of the functional groups of the enone could trigger a series of subsequent intramolecular reactions, with the stereochemical information from the starting material being transferred throughout the cascade process to generate complex polycyclic structures with multiple stereocenters in a single step. The development of such domino reactions starting from this compound holds significant promise for the rapid and efficient synthesis of complex chiral molecules.

Theoretical and Computational Investigations of 4s,5s 4,5 Dimethylcyclohex 2 En 1 One

Conformational Analysis and Energy Landscapes

The conformational flexibility of the six-membered ring in (4S,5S)-4,5-dimethylcyclohex-2-en-1-one is a critical determinant of its reactivity. The presence of the sp²-hybridized carbons of the enone system flattens a portion of the ring, leading to several possible low-energy conformations. Computational studies, typically employing methods like Density Functional Theory (DFT), are used to map the potential energy surface and identify the most stable conformers.

The cyclohexene (B86901) ring can adopt several conformations, often described as variations of a 'sofa' or 'twist-boat' geometry. For this compound, the cis-relationship of the two methyl groups at the C4 and C5 positions significantly influences the conformational equilibrium. To minimize steric strain, particularly 1,3-diaxial-like interactions, the molecule tends to adopt a conformation where the methyl groups occupy pseudo-equatorial positions.

While specific energy values for all possible conformers of this compound are not extensively reported in publicly available literature, general principles of conformational analysis of substituted cyclohexenes can be applied. The relative energies of these conformers are influenced by a combination of torsional strain, angle strain, and steric interactions. The energy landscape, therefore, reveals the energetic cost associated with transitioning between these conformations, with the most stable conformer representing the global minimum.

Table 1: Key Factors Influencing Conformational Stability

InteractionDescriptionImpact on Stability
Torsional Strain Arises from the eclipsing of bonds on adjacent atoms.Destabilizing
Angle Strain Deviation of bond angles from their ideal values.Destabilizing
Steric Hindrance Repulsive interactions between non-bonded atoms or groups.Destabilizing
1,3-Diaxial Interactions A specific type of steric strain between axial substituents on a cyclohexane (B81311) ring.Highly Destabilizing

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In the context of this compound, analysis of its electronic structure provides insights into its electrophilic and nucleophilic character.

The enone moiety is the primary site of electronic activity. The HOMO is typically associated with the π-system of the carbon-carbon double bond, indicating its potential to act as a nucleophile. Conversely, the LUMO is generally localized on the β-carbon of the enone system, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Table 2: Predicted Electronic Properties from Computational Analysis

PropertyDescriptionSignificance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.Higher energy indicates greater nucleophilicity.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Lower energy indicates greater electrophilicity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher reactivity.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Computational Studies of Reaction Mechanisms and Stereoselectivity

Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms and the origins of stereoselectivity, particularly in reactions involving chiral molecules like this compound.

Transition State Modeling for Chiral Induction

When this compound participates in a reaction, its inherent chirality can influence the stereochemical outcome. Transition state modeling is employed to understand how this chiral information is transferred. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, chemists can predict which product will be favored.

The calculations involve locating the transition state structures on the potential energy surface. The geometry of these transition states reveals the key non-covalent interactions, such as steric hindrance or hydrogen bonding, between the chiral substrate and the reacting partner. The relative energies of these transition states are the primary determinants of stereoselectivity. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product.

DFT Calculations for Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become the workhorse of computational organic chemistry for studying reaction pathways and selectivity. For reactions involving this compound, DFT calculations can provide a detailed, step-by-step description of the reaction mechanism.

These calculations can map out the entire reaction coordinate, identifying intermediates and transition states. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, in conjugate addition reactions to the enone, DFT can be used to assess the facial selectivity of the incoming nucleophile, explaining why it preferentially attacks from one face of the molecule over the other. The calculated energetic profiles provide a quantitative basis for the observed stereoselectivity.

Table 3: Common Applications of DFT in Studying Reactions of this compound

ApplicationInformation Gained
Reaction Mechanism Elucidation Identification of intermediates and transition states along a reaction pathway.
Activation Energy Calculation Determination of the energy barriers for different reaction steps and pathways.
Stereoselectivity Prediction Calculation of the relative energies of diastereomeric transition states to predict the major stereoisomer.
Solvent Effects Modeling the influence of the solvent on the reaction energetics and mechanism.

Advanced Spectroscopic and Stereochemical Characterization Techniques for 4s,5s 4,5 Dimethylcyclohex 2 En 1 One and Its Derivatives

Chiroptical Spectroscopy for Enantiopurity and Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of the molecule, particularly the spatial arrangement of atoms around a chromophore. For (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one, the enone moiety serves as an inherently dissymmetric chromophore, making it ideal for analysis by Circular Dichroism and Optical Rotatory Dispersion. acs.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A plot of this differential absorption (Δε) versus wavelength results in a CD spectrum, which shows positive or negative peaks, known as Cotton effects, in the region of the chromophore's absorption bands.

For α,β-unsaturated ketones like this compound, two principal electronic transitions are of interest: the n→π* transition at lower energy (around 320-350 nm) and the π→π* transition at higher energy (around 220-250 nm). The sign and magnitude of the Cotton effect for these transitions are dictated by the chirality of the cyclohexenone ring, which can be predicted by the octant rule. slideshare.net

For the (4S,5S)-isomer, the cyclohexenone ring adopts a half-chair conformation. The two methyl groups at the C4 and C5 positions are cis to each other. Applying the octant rule for the n→π* transition of chiral cyclohexenones, the (4S,5S) configuration is predicted to exhibit a strong positive Cotton effect. Conversely, its enantiomer, (4R,5R)-4,5-dimethylcyclohex-2-en-1-one, would show a mirror-image spectrum with a strong negative Cotton effect. This makes CD spectroscopy a powerful, non-destructive tool for the rapid determination of absolute configuration and for assessing the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov An ORD spectrum that shows a peak and a trough in the region of a chromophore's absorption is described as an anomalous curve, and the combination of the peak and trough is known as the Cotton effect. slideshare.net

The ORD spectrum is directly related to the CD spectrum through the Kronig-Kramers transforms. A positive Cotton effect in the CD spectrum corresponds to an ORD curve where the peak appears at a longer wavelength than the trough (a positive Cotton effect curve). For this compound, the expected strong positive Cotton effect in its CD spectrum for the n→π* transition would manifest as a positive anomalous ORD curve. acs.org The amplitude of the Cotton effect in both ORD and CD is proportional to the concentration and the enantiomeric excess of the sample, allowing for quantitative analysis.

Table 1: Predicted Chiroptical Data for this compound

Spectroscopic TechniqueElectronic TransitionExpected Wavelength (λ_max)Predicted Sign of Cotton Effect
Circular Dichroism (CD)n→π~330 nmPositive (+)
Circular Dichroism (CD)π→π~230 nmNegative (−)
Optical Rotatory Dispersion (ORD)n→π*~330 nmPositive (+)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While chiroptical methods confirm absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and relative stereochemistry of a molecule. ipb.ptresearchgate.net

A combination of two-dimensional (2D) NMR experiments is used to assemble the full picture of the molecule's structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. For this compound, COSY would establish the spin system, showing correlations between the vinyl protons (H2 and H3), between H3 and the protons on C4, and between the protons on C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. acdlabs.comuic.edu NOESY is crucial for determining relative stereochemistry. A key NOESY correlation would be observed between the proton at C4 (H4) and the methyl group at C5 (and/or H5 and the methyl at C4), confirming their cis relationship on the same face of the cyclohexene (B86901) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is used to piece together the molecular skeleton. For instance, the proton of the methyl group at C4 would show a correlation to the carbonyl carbon (C1) and C5, confirming the placement of the substituents.

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiType of InformationImplication for Structure
COSY H2 ↔ H3, H3 ↔ H4, H5 ↔ H6Through-bond ¹H-¹H couplingConfirms the cyclohexene proton spin system.
NOESY H4 ↔ C5-CH₃, H5 ↔ C4-CH₃Through-space ¹H-¹H proximityEstablishes the cis relative stereochemistry of the two methyl groups. ipb.pt
HMBC C4-CH₃ ↔ C3, C4, C5Long-range ¹H-¹³C couplingConfirms the position of the methyl group at C4.
HMBC H2 ↔ C1, C4Long-range ¹H-¹³C couplingConfirms the position of the double bond relative to the carbonyl group.

Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine enantiomeric purity (or enantiomeric excess, ee), chiral auxiliaries are used. Chiral Lanthanide Shift Reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III) (Eu(hfc)₃), are paramagnetic complexes that can reversibly bind to Lewis basic sites in a substrate molecule, like the carbonyl oxygen of the cyclohexenone. fiveable.mersc.org

When an LSR is added to a solution of a scalemic (non-racemic) mixture of (4S,5S)- and (4R,5R)-4,5-Dimethylcyclohex-2-en-1-one, it forms transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra. The LSR induces large shifts in the proton signals, and the magnitude of these shifts will be different for the two enantiomers, causing previously overlapping signals to resolve into two distinct sets. By integrating the signals corresponding to each enantiomer, the enantiomeric ratio can be accurately determined.

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule. springernature.com It provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of atomic positions and bond connectivity. thieme-connect.de

However, many organic molecules, including this compound, are liquids or low-melting solids and are not readily crystallizable. In such cases, a crystalline derivative must be prepared. This can be achieved by reacting the ketone with a suitable reagent to form a solid product, such as a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime derivative.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This breaks Friedel's Law, meaning that the intensities of reflections from opposite faces of a crystal plane (hkl vs. -h-k-l) are no longer identical. By measuring these small differences, known as Bijvoet differences, the absolute arrangement of atoms in space can be determined. For molecules containing only light atoms (C, H, O, N), this effect is very weak. Therefore, preparing a derivative that incorporates a heavier atom (e.g., bromine, or a metal in a complex) can significantly enhance the anomalous scattering signal, leading to a more reliable determination of the absolute configuration. soton.ac.uk The quality of the determination is often assessed by the Flack parameter, which should refine to a value near zero for the correct enantiomer.

Table 3: Hypothetical Crystal Data for a Crystalline Derivative of this compound

ParameterExample Value
Chemical FormulaC₁₅H₁₇BrN₄O₄ (for a brominated phenylhydrazone derivative)
Formula Weight413.23 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 18.1
α, β, γ (°)90, 90, 90
Volume (ų)1894.5
Z (molecules/unit cell)4
RadiationMo Kα (λ = 0.71073 Å)
Flack Parameter0.02(3)

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that provides detailed stereochemical information about chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov For a chiral molecule, the VCD spectrum shows both positive and negative bands, and its enantiomer will exhibit a spectrum that is an exact mirror image, with all band signs inverted. researchgate.net This characteristic makes VCD, when combined with quantum chemical calculations, a definitive method for determining the absolute configuration of chiral molecules without the need for crystallization or derivatization. rsc.orgnih.gov

The analysis of a VCD spectrum is critically dependent on the conformational flexibility of the molecule. nih.govnih.gov For cyclic systems like cyclohexenone derivatives, different ring conformations (e.g., chair, boat) and the orientation of substituents (axial vs. equatorial) lead to distinct conformers, each with a unique theoretical VCD spectrum. nih.govacs.org The experimentally observed spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers in solution at a given temperature. nih.gov Therefore, a crucial part of VCD analysis involves a thorough conformational search and energy calculation, typically using Density Functional Theory (DFT), to identify the most stable conformers and their relative populations. nih.govacs.org

For instance, studies on (S)-(+)-carvone have identified at least six stable conformers arising from the combination of two ring conformations and three rotamers of its isopropenyl group. acs.orgacs.org The equatorial conformers are generally found to be more stable than the axial ones. acs.org The final, calculated VCD spectrum, which is then compared to the experimental one, is a weighted average of the individual spectra of these conformers. acs.orgresearchgate.net An excellent match between the experimental and the Boltzmann-averaged theoretical spectrum allows for an unambiguous assignment of the absolute configuration. nih.govacs.org

Solvent effects can also play a significant role in the measured VCD spectra, potentially altering conformational equilibria or through direct intermolecular interactions. rsc.orgcapes.gov.br Research on (R)-(+)-pulegone has shown that accounting for the solvent in theoretical calculations, either through continuum models or by explicitly modeling solute-solvent complexes, significantly improves the agreement between experimental and calculated spectra. rsc.orgcapes.gov.br

To illustrate the type of data obtained in a VCD study of a related compound, the following table presents representative experimental VCD and IR frequencies and assignments for the major conformers of (S)-(+)-carvone, a well-studied chiral cyclohexenone derivative.

Table 1: Representative Experimental and Calculated VCD Data for (S)-(+)-Carvone (Data derived from studies on (S)-(+)-carvone and presented here as a representative example for a chiral cyclohexenone derivative)

Experimental Frequency (cm⁻¹)VCD SignVibrational Assignment (Mode)
~2965+Asymmetric CH₃ stretch
~2925-Asymmetric CH₂ stretch
~1677+C=O stretch
~1450-CH₂ scissoring
~1435+CH₃ asymmetric deformation
~1375+CH₃ symmetric deformation
~1245-C-C stretch / CH wag
~1110+Ring modes / C-H wag
~920-=CH₂ out-of-plane wag

This table is illustrative and compiled based on findings from literature on similar compounds. The exact frequencies and signs for this compound would require specific experimental measurement and calculation.

The detailed research findings on molecules like pulegone (B1678340) and carvone (B1668592) demonstrate that VCD spectroscopy is an exceptionally sensitive probe of molecular stereochemistry. nih.govacs.org The sign and intensity of the VCD bands are directly correlated with the absolute configuration and the predominant solution-state conformation. By comparing the experimental VCD spectrum of an unknown sample with the DFT-calculated spectra for its possible stereoisomers, a definitive structural assignment can be made. researchgate.netnih.gov This approach provides a powerful tool for the stereochemical characterization of this compound and its derivatives.

Q & A

Q. How to design experiments probing the compound’s behavior under air-sensitive conditions?

  • Methodological Answer :
  • Conduct reactions in Schlenk lines or gloveboxes to exclude oxygen/moisture.
  • Monitor reaction progress using Raman spectroscopy to avoid sample exposure.

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